molecular formula C10H12ClN B1589604 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 313673-94-8

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1589604
CAS No.: 313673-94-8
M. Wt: 181.66 g/mol
InChI Key: FMZMCEKXCHBLKI-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that contains a seven-membered ring with nitrogen and chlorine atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its structure is characterized by a benzene ring fused to an azepine ring, with a chlorine atom at the 7th position.

Biochemical Analysis

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of Tolvaptan , a nonpeptide arginine vasopressin V2 receptor antagonist . This suggests that 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine may interact with enzymes and proteins involved in the synthesis and function of vasopressin receptors.

Cellular Effects

Given its role as an intermediate in the synthesis of Tolvaptan , it may influence cell function by affecting the activity of vasopressin receptors. Vasopressin receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an intermediate in the synthesis of Tolvaptan , it may exert its effects at the molecular level through its involvement in the synthesis of vasopressin receptors. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its role as an intermediate in the synthesis of Tolvaptan , it may interact with enzymes or cofactors involved in the synthesis of vasopressin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups at the 7th position.

Scientific Research Applications

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZMCEKXCHBLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441009
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313673-94-8
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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